Cas no 489408-45-9 (1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one)
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,1-acetyl-3,5-dimethyl-4-nitro-(9CI)
- AK-968/12383024
- DB-279454
- 1-acetyl-4-nitro-3,5-dimethyl-1H-pyrazole
- 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone
- EM-0020
- MFCD01834646
- 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
- G69382
- 1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
- 489408-45-9
- AKOS003726185
- 1H-PYRAZOLE, 1-ACETYL-3,5-DIMETHYL-4-NITRO-
-
- Inchi: 1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3
- InChI Key: LZWZEPXLZCUCNB-UHFFFAOYSA-N
- SMILES: O=C(C)N1C(C)=C(C(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.06439116g/mol
- Monoisotopic Mass: 183.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 80.7Ų
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | EM-0020-1MG |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-5MG |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-10MG |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-20MG |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | EM-0020-0.5G |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 0.5g |
£105.00 | 2023-09-09 | |
| Key Organics Ltd | EM-0020-1G |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 1g |
£122.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-5G |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 5g |
£547.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-10G |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 10g |
£1040.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-25G |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 25g |
£2188.00 | 2025-02-09 | |
| Key Organics Ltd | EM-0020-50mg |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one |
489408-45-9 | >90% | 50mg |
£102.00 | 2025-02-09 |
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one Suppliers
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
Introduction to 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 489408-45-9)
The compound 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one, identified by its CAS number 489408-45-9, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its unique structural features, comprising a pyrazole core substituted with a nitro group and two methyl groups, make it a promising candidate for further exploration in drug discovery and therapeutic applications.
Pyrazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group in this compound introduces potential electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule to biological targets. Additionally, the dimethyl substitution at the 3 and 5 positions of the pyrazole ring enhances its stability and electronic properties, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one has been studied for its potential role in modulating various biological pathways. For instance, research suggests that this molecule may interact with enzymes and receptors involved in inflammation and cancer progression. Its ability to inhibit key signaling pathways has made it a subject of interest for preclinical investigations.
One of the most compelling aspects of this compound is its structural versatility. The pyrazole core can be further modified to explore different pharmacophores, allowing for the development of analogs with enhanced pharmacological properties. The nitro group provides a handle for chemical modifications, such as reduction to an amine or diazotization for further derivatization. These modifications can be tailored to optimize binding interactions with specific targets, thereby improving drug-like characteristics.
Recent studies have also highlighted the importance of computational methods in predicting the biological activity of small molecules. Molecular docking simulations have been employed to evaluate the binding affinity of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one to various protein targets. These studies have revealed potential interactions with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The insights gained from these simulations have guided experimental efforts to refine the structure of this compound for better therapeutic outcomes.
The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and ketones or aldehydes under controlled conditions. The introduction of the nitro group is typically achieved through nitration reactions, which must be performed in an inert atmosphere to prevent unwanted side reactions.
In conclusion, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 489408-45-9) represents a promising scaffold for drug discovery with significant potential in modulating key biological pathways. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, make it an exciting compound for further investigation. As research continues to uncover new therapeutic applications, this molecule is poised to play a crucial role in the development of next-generation pharmaceuticals.
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